molecular formula C19H18N4O4 B391333 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide CAS No. 339224-46-3

N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide

Cat. No.: B391333
CAS No.: 339224-46-3
M. Wt: 366.4g/mol
InChI Key: NABMDQDAWPYUPV-RGVLZGJSSA-N
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Description

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Explored for its chemoprotective properties against drug-induced organ damage.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can be compared with other indole derivatives, such as:

The uniqueness of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

339224-46-3

Molecular Formula

C19H18N4O4

Molecular Weight

366.4g/mol

IUPAC Name

N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H18N4O4/c1-13-15(14-7-3-4-8-16(14)22(13)2)11-20-21-19(24)12-27-18-10-6-5-9-17(18)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)/b20-11+

InChI Key

NABMDQDAWPYUPV-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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